

# GSK2879552: A Technical Guide to a Selective and Irreversible LSD1 Inhibitor

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## Compound of Interest

Compound Name: GSK2879552

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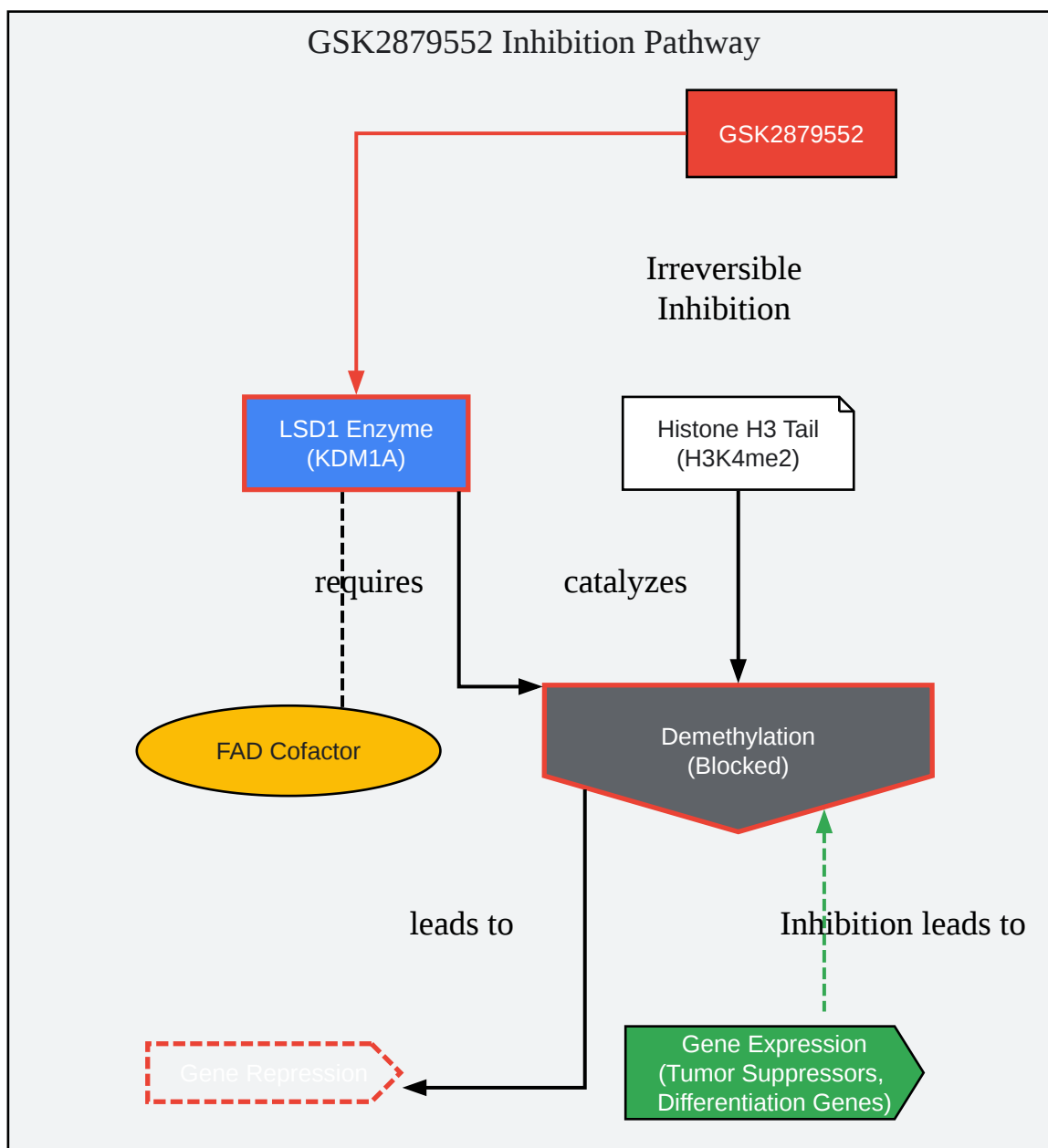
## Abstract

**GSK2879552** is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a critical role in epigenetic regulation and is frequently overexpressed in various cancers.[1][2] As an orally bioavailable small molecule, **GSK2879552** has been investigated for its therapeutic potential, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[3][4] This technical guide provides a comprehensive overview of **GSK2879552**, detailing its mechanism of action, quantitative potency, preclinical efficacy, and the methodologies used in its evaluation. While showing promise in preclinical models, its clinical development was halted due to an unfavorable risk-benefit profile observed in Phase I trials.[5][6]

## Core Mechanism of Action

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[5][7] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression.[8] LSD1 is a key component of several co-repressor complexes, and its activity is crucial for maintaining cellular differentiation states; its dysregulation is linked to the development and progression of cancer.[5][9]

**GSK2879552** functions as an irreversible, mechanism-based inactivator of LSD1.<sup>[1][10]</sup> It forms a covalent adduct with the FAD cofactor essential for the enzyme's catalytic activity.<sup>[7]</sup> By inhibiting LSD1, **GSK2879552** prevents the demethylation of H3K4, leading to an increase in local H3K4 methylation near the transcriptional start sites of LSD1 target genes.<sup>[5][11]</sup> This epigenetic modification derepresses tumor suppressor genes and pro-differentiation genes, which in turn can inhibit cancer cell proliferation, induce differentiation, and suppress tumor growth.<sup>[1][3]</sup> This is particularly relevant in cancers like AML, where LSD1 inhibition can promote the differentiation of blast cells, and in SCLC, where it can alter the neuroendocrine cell state.<sup>[3][12]</sup>



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**Figure 1:** Mechanism of **GSK2879552** action on LSD1.

## Quantitative Data

The potency and efficacy of **GSK2879552** have been characterized through various biochemical and cellular assays.

**Table 1: Biochemical Potency and Selectivity**

Target	Assay Type	Value	Reference(s)
LSD1	Biochemical IC <sub>50</sub>	24 nM	[13]
LSD1	Ki,app	1.7 $\mu$ M	[14]
LSD2	Biochemical IC <sub>50</sub>	>100 $\mu$ M	[9]
MAO-A	Biochemical IC <sub>50</sub>	>100 $\mu$ M	[9]
MAO-B	Biochemical IC <sub>50</sub>	>100 $\mu$ M	[9]

IC<sub>50</sub> (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition. Ki,app (Apparent inhibition constant) is a measure of the potency of an inhibitor.

**Table 2: Cellular Activity in Cancer Cell Lines**

Cell Line Type	Assay	Endpoint	Value (EC <sub>50</sub> )	Reference(s)
AML	Proliferation (10 days)	Growth Inhibition	137 $\pm$ 30 nM (average)	[12]
AML (THP-1)	Differentiation	CD11b Expression	23 $\pm$ 4 nM	[12]
AML (MOLM-13)	Differentiation	CD11b Expression	44 $\pm$ 4 nM	[12]
AML	Differentiation	CD11b Gene Expression	31 $\pm$ 1 nM	[12]
AML	Differentiation	CD86 Gene Expression	28 $\pm$ 6 nM	[12]
SCLC	Proliferation (6 days)	Growth Inhibition	40% to 100% inhibition in 9/28 lines	[14]

EC<sub>50</sub> (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

**Table 3: In Vivo Efficacy in SCLC Xenograft Models**

Xenograft Model	Dosage	Treatment Duration	Tumor Growth Inhibition (TGI)	Reference(s)
NCI-H1417	1.5 mg/kg, p.o. daily	25-35 days	83%	[10]
NCI-H526	1.5 mg/kg, p.o. daily	25-35 days	57%	[10]
NCI-H510	1.5 mg/kg, p.o. daily	25-35 days	38%	[10]
NCI-H69	1.5 mg/kg, p.o. daily	25-35 days	49%	[10]

p.o. (per os): administered orally.

**Table 4: Human Pharmacokinetic Properties (Phase I)**

Parameter	Description	Value	Reference(s)
Absorption	Time to C <sub>max</sub>	Rapid, within the first hour	[15]
Elimination	Half-life (t <sub>1/2</sub> )	~17 hours	[15]
Exposure	C <sub>max</sub> and AUC	Dose-proportional increase	[5][15]

C<sub>max</sub>: Maximum plasma concentration. AUC: Area under the curve.

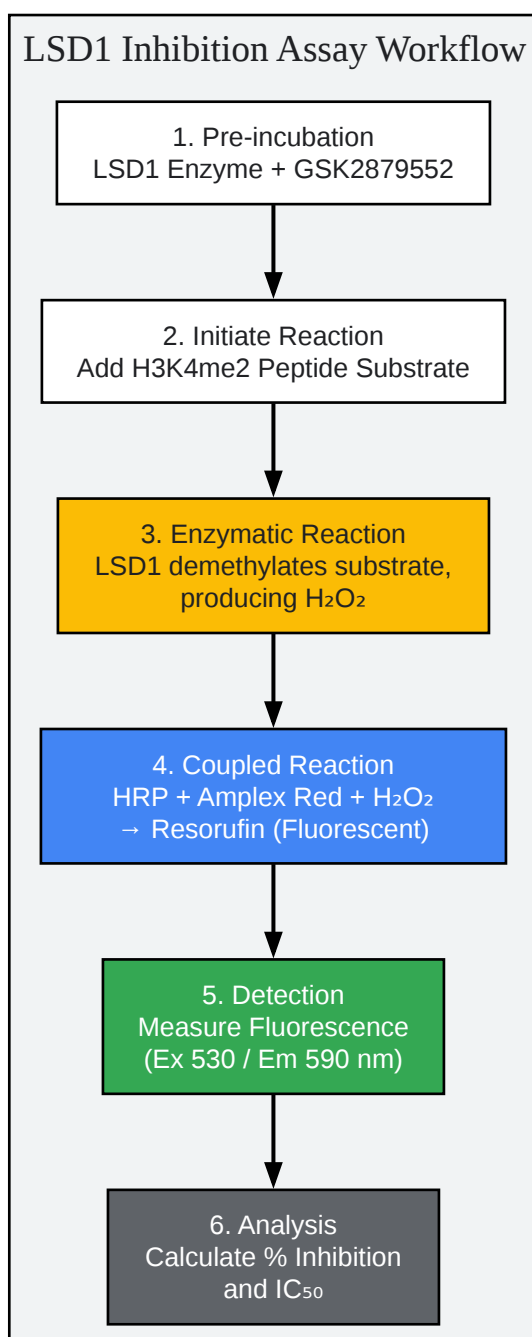
## Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize **GSK2879552**.

## LSD1 Inhibition Assay (Horseradish Peroxidase Coupled)

This biochemical assay measures the activity of LSD1 by detecting the hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) produced during the demethylation reaction.

- Reagents: Recombinant human LSD1 enzyme, a di-methylated H3K4 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).[\[14\]](#)[\[16\]](#)
- Procedure:
  - LSD1 enzyme is pre-incubated with varying concentrations of **GSK2879552** in a 96-well plate.[\[9\]](#)
  - The enzymatic reaction is initiated by adding the H3K4me2 peptide substrate.
  - The  $\text{H}_2\text{O}_2$  generated by LSD1 is used by HRP to oxidize Amplex Red into the highly fluorescent resorufin.
  - Fluorescence is measured over time using a plate reader (e.g., Ex 531 nm, Em 595 nm).[\[14\]](#)
- Data Analysis: The rate of resorufin formation is proportional to LSD1 activity.  $\text{IC}_{50}$  values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.



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**Figure 2:** Workflow for a horseradish peroxidase coupled LSD1 assay.

## Cell Proliferation Assay

This assay determines the effect of **GSK2879552** on the growth of cancer cell lines.

- Reagents: Cancer cell lines (e.g., AML, SCLC), appropriate culture medium, and a cell viability reagent such as CellTiter-Glo®.[12]
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a range of **GSK2879552** concentrations (e.g., 0-10,000 nM).[10]
  - Plates are incubated for an extended period (e.g., 6-10 days) to assess cytostatic effects. [10][12]
  - CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
- Data Analysis: Luminescence is measured with a plate reader. EC<sub>50</sub> values are determined by fitting a dose-response curve to the data.

## Flow Cytometry for Differentiation Markers

This method quantifies the expression of cell surface proteins that indicate myeloid differentiation, such as CD11b and CD86.[12][13]

- Reagents: AML cell lines, **GSK2879552**, fluorescently-conjugated antibodies specific for CD11b and CD86, and an isotype control antibody.
- Procedure:
  - AML cells are treated with **GSK2879552** or a vehicle control for a set period (e.g., 2-3 days).[12]
  - Cells are harvested and washed.
  - Cells are incubated with the fluorescently-labeled CD11b, CD86, or isotype control antibodies.
  - After incubation and washing, the fluorescence of individual cells is analyzed using a flow cytometer.

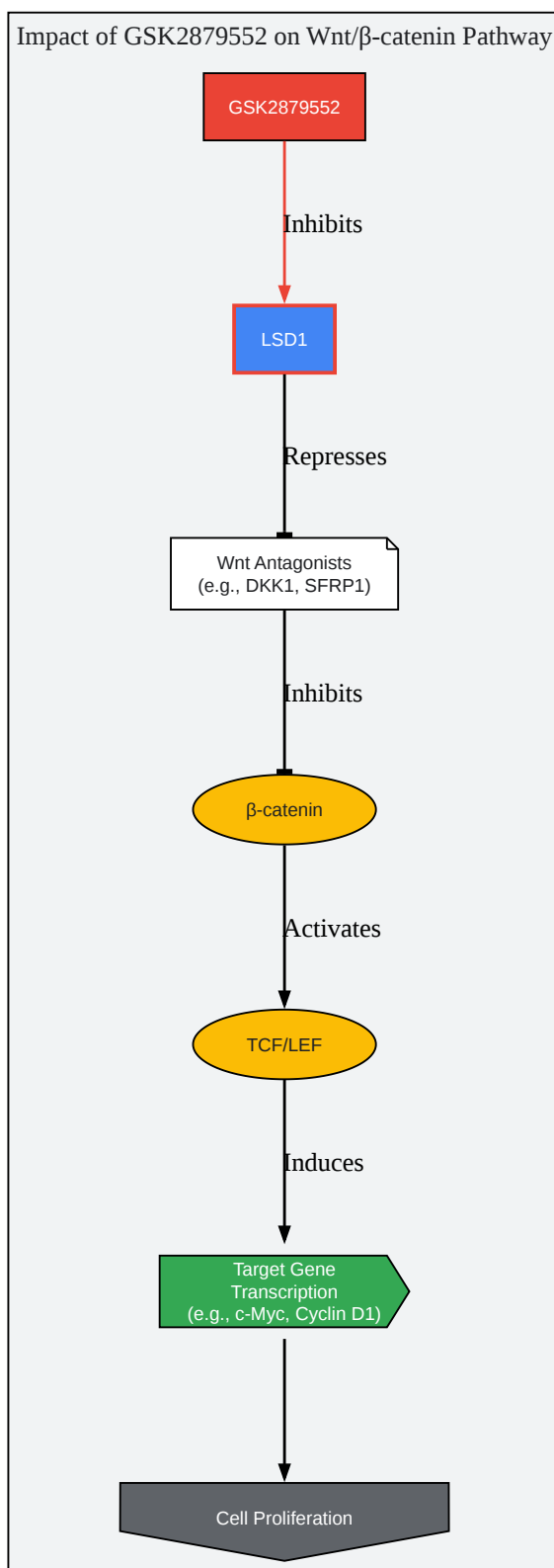


- **Data Analysis:** The percentage of cells positive for each marker is determined by gating against the isotype control.[\[12\]](#) EC<sub>50</sub> values can be calculated based on the dose-dependent increase in the percentage of positive cells.

## Affected Signaling Pathways

Inhibition of LSD1 by **GSK2879552** leads to genome-wide changes in gene expression, impacting multiple signaling pathways critical for cancer cell survival and proliferation.

- **Wnt/ $\beta$ -catenin Signaling:** In sorafenib-resistant hepatocellular carcinoma (HCC) cells, **GSK2879552** has been shown to depress the transcription of Wnt antagonists and downregulate  $\beta$ -catenin signaling activity.[\[10\]](#)[\[17\]](#)
- **EGFR Signaling:** In non-small cell lung cancer (NSCLC), LSD1 inhibition has been found to interfere with epidermal growth factor receptor (EGFR) downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[\[18\]](#)
- **Cell Cycle Regulation:** Expression profiling has revealed that LSD1 inhibition significantly affects the replication machinery and cell cycle pathways, leading to growth arrest.[\[11\]](#)[\[18\]](#)
- **Hematopoietic Differentiation:** In AML, the combination of **GSK2879552** with all-trans retinoic acid (ATRA) synergistically affects pathways related to hematopoiesis and cell adhesion, promoting myeloid differentiation.[\[12\]](#)



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**Figure 3:** Simplified pathway showing LSD1 and Wnt/ $\beta$ -catenin signaling.

## Clinical Development and Outcomes

**GSK2879552** entered Phase I clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy in patients with relapsed or refractory SCLC (NCT02034123) and AML (NCT02177812).<sup>[6]</sup><sup>[13]</sup>

- **SCLC Trial:** In the SCLC study, 29 patients were enrolled across nine dose cohorts. While the drug demonstrated favorable pharmacokinetic properties, it provided poor disease control and was associated with a high rate of adverse events (AEs).<sup>[6]</sup> The most common treatment-related AE was thrombocytopenia (41% of patients), and serious AEs included encephalopathy.<sup>[5]</sup><sup>[6]</sup>
- **AML/MDS Trials:** Similarly, studies in AML and high-risk myelodysplastic syndromes (MDS), both as a monotherapy and in combination with ATRA or azacitidine, were terminated.<sup>[15]</sup> While the drug induced markers of differentiation, providing evidence of target engagement, no significant clinical benefit was observed, and treatment was associated with toxicity, including hemorrhage and thrombocytopenia.<sup>[15]</sup>

Ultimately, both lines of clinical investigation were terminated because the risk-benefit profile did not support continuation.<sup>[5]</sup><sup>[6]</sup><sup>[15]</sup>

## Conclusion

**GSK2879552** is a well-characterized, potent, and selective irreversible inhibitor of LSD1. Preclinical data robustly demonstrated its intended mechanism of action, leading to anti-proliferative and pro-differentiation effects in relevant cancer models, particularly SCLC and AML.<sup>[3]</sup><sup>[5]</sup> However, despite its sound preclinical rationale and favorable pharmacokinetics, the translation to clinical efficacy was unsuccessful due to a lack of significant anti-tumor activity and a challenging safety profile at therapeutic doses. The journey of **GSK2879552** underscores the complexities of targeting epigenetic regulators and highlights the critical need to identify predictive biomarkers and therapeutic windows for this class of inhibitors.<sup>[2]</sup><sup>[4]</sup>

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